molecular formula C28H42N4O6 B1667830 Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)- CAS No. 325795-25-3

Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-

Cat. No.: B1667830
CAS No.: 325795-25-3
M. Wt: 530.7 g/mol
InChI Key: IBEANEPZNLVRRY-RCZVLFRGSA-N
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Description

BB-83698 is a peptide deformylase inhibitor and potent antimicrobial with excellent activity against streptococci and Moraxella catarrhalis strains.

Properties

CAS No.

325795-25-3

Molecular Formula

C28H42N4O6

Molecular Weight

530.7 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(cyclopentylmethyl)-3-[formyl(hydroxy)amino]propanamide

InChI

InChI=1S/C28H42N4O6/c1-28(2,3)25(29-26(34)22(17-32(36)18-33)14-20-6-4-5-7-20)27(35)31-12-10-30(11-13-31)16-21-8-9-23-24(15-21)38-19-37-23/h8-9,15,18,20,22,25,36H,4-7,10-14,16-17,19H2,1-3H3,(H,29,34)/t22-,25-/m1/s1

InChI Key

IBEANEPZNLVRRY-RCZVLFRGSA-N

SMILES

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)[C@H](CC4CCCC4)CN(C=O)O

Canonical SMILES

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O

Appearance

Solid powder

Other CAS No.

325795-25-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BB-83698;  BB 83698;  BB83698

Origin of Product

United States

Biological Activity

Cyclopentanepropanamide derivatives have garnered attention in pharmacological research for their diverse biological activities. The compound in focus, Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)- , exhibits potential as an active pharmaceutical ingredient due to its structural complexity and the presence of various functional groups.

Structure and Properties

The compound's structure includes a cyclopentane ring fused with a propanamide moiety and a piperazine derivative. The benzodioxole unit is notable for its role in enhancing biological activity through interactions with various biological targets. The specific stereochemistry at the alpha position can influence the compound's pharmacodynamics and pharmacokinetics.

Antitumor Activity

Recent studies suggest that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole-containing derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of electron-donating groups and specific substitutions on the aromatic rings are critical for enhancing activity against tumor cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AHT2923.30 ± 0.35Apoptosis induction
Compound BJurkat<1000Cell cycle arrest

Psychoactive Properties

The N-methyl derivative of related compounds has been identified as nonhallucinogenic while demonstrating novel psychoactive effects. This suggests that modifications to the cyclopentane structure may yield compounds that could facilitate therapeutic applications in psychopharmacology .

Antimicrobial Activity

Cyclopentane derivatives have also been explored for their antimicrobial properties. Studies have indicated that compounds with similar frameworks possess broad-spectrum antibacterial and antifungal activities. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of cyclopentane derivatives against prostate cancer cell lines, revealing that certain modifications led to enhanced antiproliferative activity compared to standard treatments like cisplatin. The most effective compounds demonstrated a dual mechanism of action: inducing apoptosis and inhibiting cell proliferation.
  • Psychopharmacological Assessment : In a controlled study involving rats, the compound was assessed for its ability to induce stimulus generalization akin to known psychoactive substances. Results indicated that specific enantiomers exhibited significant behavioral changes without inducing hallucinogenic effects, suggesting potential applications in therapy .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Design and Development
    • Cyclopentane derivatives have been investigated as bio-isosteres for carboxylic acids, which are common functional groups in drugs. Research indicates that cyclopentane-1,2-dione derivatives can exhibit potent activity as thromboxane A2 receptor antagonists, with comparable IC50 values to traditional carboxylic acid compounds . This suggests that cyclopentane derivatives can enhance drug design by providing alternatives that may improve metabolic stability and reduce toxicity.
  • Anticancer Activity
    • The compound's structural analogs have shown promise in anticancer applications. Studies have demonstrated that certain cyclopentane derivatives possess significant antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology . The mechanism of action often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties
    • Cyclopentane derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of a broad spectrum of pathogens, including bacteria and fungi . This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.

Biological Research Applications

  • Mechanistic Studies
    • The unique structure of cyclopentanepropanamide allows for detailed mechanistic studies in biological systems. For instance, its interaction with specific receptors can provide insights into signal transduction pathways and the development of more selective therapeutic agents .
  • Structure-Activity Relationship (SAR) Studies
    • The compound serves as an excellent candidate for SAR studies aimed at understanding how modifications to its structure affect biological activity. This can lead to the optimization of lead compounds for enhanced efficacy and reduced side effects in therapeutic applications .

Table 1: Summary of Biological Activities of Cyclopentane Derivatives

Compound TypeActivity TypeReference
Cyclopentane-1,2-dioneTP receptor antagonist
Cyclopentane analogsAnticancer
Cyclopentane derivativesAntimicrobial

Case Study: Thromboxane A2 Receptor Antagonism

A study evaluated the efficacy of cyclopentane-1,2-dione derivatives as thromboxane A2 receptor antagonists. The results indicated that these compounds could effectively inhibit receptor activation, demonstrating their potential utility in cardiovascular therapeutics .

Case Study: Anticancer Potential

Research on cyclopentane derivatives revealed significant anticancer activity against prostate cancer cell lines. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing cytotoxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
Reactant of Route 2
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-

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